5-Cyano-3-methylthiophene-2-carboxylic acid
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Overview
Description
5-Cyano-3-methylthiophene-2-carboxylic acid: is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing a sulfur atom This particular compound is characterized by the presence of a cyano group (-CN) at the 5-position, a methyl group (-CH3) at the 3-position, and a carboxylic acid group (-COOH) at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-3-methylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction typically requires basic conditions and can be carried out at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Cyano-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).
Substitution: The compound can participate in substitution reactions, where the cyano or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-Cyano-3-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Cyano-3-methylthiophene-2-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the cyano and methyl groups, making it less versatile in certain applications.
3-Methylthiophene-2-carboxylic acid:
5-Cyano-2-thiophenecarboxylic acid: Similar but lacks the methyl group, influencing its chemical properties and uses.
Uniqueness: 5-Cyano-3-methylthiophene-2-carboxylic acid is unique due to the presence of both cyano and methyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Properties
Molecular Formula |
C7H5NO2S |
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Molecular Weight |
167.19 g/mol |
IUPAC Name |
5-cyano-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO2S/c1-4-2-5(3-8)11-6(4)7(9)10/h2H,1H3,(H,9,10) |
InChI Key |
IDUAZJXDQXRBHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C#N)C(=O)O |
Origin of Product |
United States |
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